5-Chloro-2,4-dimethoxypyridine
Description
5-Chloro-2,4-dimethoxypyridine is a substituted pyridine derivative characterized by a chlorine atom at position 5 and methoxy groups (-OCH₃) at positions 2 and 4 of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate and research chemical due to its structural versatility. The methoxy groups enhance electron density on the aromatic ring, influencing reactivity in electrophilic substitutions, while the chlorine atom introduces steric and electronic effects critical for interactions in drug design . Its CAS number is 284040-73-9, with a reported purity of 98% in commercial catalog listings .
Properties
IUPAC Name |
5-chloro-2,4-dimethoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-6-3-7(11-2)9-4-5(6)8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPZGGPMGLOVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,4-dimethoxypyridine typically involves the chlorination of 2,4-dimethoxypyridine. One common method includes the use of N-chlorosuccinimide as a chlorinating agent in the presence of a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, around 65°C, to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,4-dimethoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom.
Scientific Research Applications
5-Chloro-2,4-dimethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2,4-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its interactions with cellular components .
Comparison with Similar Compounds
Table 1: Comparative Properties of 5-Chloro-2,4-dimethoxypyridine and Analogs
| Compound Name | Substituents | CAS Number | Purity | Key Properties/Applications |
|---|---|---|---|---|
| This compound | 5-Cl, 2-OCH₃, 4-OCH₃ | 284040-73-9 | 98% | Pharmaceutical intermediate |
| 3-Chloro-2,4-dimethoxypyridine | 3-Cl, 2-OCH₃, 4-OCH₃ | 405141-77-7 | 97% | Chemical synthesis intermediate |
| 4-Chloro-2,3-dimethoxypyridine | 4-Cl, 2-OCH₃, 3-OCH₃ | 1261629-46-2 | 95% | Research chemical |
| 3,5-Dichloro-2-methoxypyridine | 3-Cl,5-Cl, 2-OCH₃ | 13472-58-7 | N/A | Agrochemical precursor |
| 5-Chloro-2-(difluoromethoxy)pyridine | 5-Cl, 2-OCHF₂ | 1214323-40-6 | N/A | Enhanced metabolic stability |
| 5-Chloro-2,4-dihydroxypyridine (CDHP) | 5-Cl, 2-OH,4-OH | N/A | N/A | DPD inhibitor in anticancer drug S-1 |
Electronic and Steric Effects
- Methoxy vs. Hydroxy Groups : Methoxy groups in this compound improve metabolic stability compared to dihydroxy analogs like CDHP, which are prone to oxidation and hydrogen bonding . CDHP’s hydroxyl groups enable strong enzyme interactions (e.g., dihydropyrimidine dehydrogenase inhibition), enhancing 5-fluorouracil’s antitumor efficacy in S-1 formulations .
- Chlorine Position : Moving the chlorine from position 5 (as in the parent compound) to position 3 (e.g., 3-Chloro-2,4-dimethoxypyridine) alters regioselectivity in reactions. Position 5 chlorine directs electrophilic substitution to positions 3 and 6 due to its electron-withdrawing nature .
Biological Activity
5-Chloro-2,4-dimethoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer and antimicrobial activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C_7H_8ClN_1O_2
- Molecular Weight : 175.69 g/mol
The presence of chlorine and methoxy groups contributes to its biological activity by influencing the compound's reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines, particularly focusing on lung adenocarcinoma (A549) cells.
Case Study: Cytotoxicity in Cancer Cells
In a study assessing the anticancer potential of several pyridine derivatives, this compound was tested alongside other compounds. The results showed that it significantly reduced the viability of A549 cells:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | A549 (Lung Cancer) |
| Doxorubicin | 10 | A549 |
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The results suggest that this compound has a promising anticancer effect comparable to established chemotherapeutics like Doxorubicin.
Antimicrobial Activity
The antimicrobial properties of this compound were also investigated against various bacterial strains, including multidrug-resistant pathogens.
Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its efficacy against selected strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 16 |
These findings indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents targeting resistant bacterial strains.
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of DNA Synthesis : It could interfere with DNA synthesis in bacteria, contributing to its antimicrobial effects.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may result from its metabolic activation in cells, promoting oxidative stress and subsequent cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
